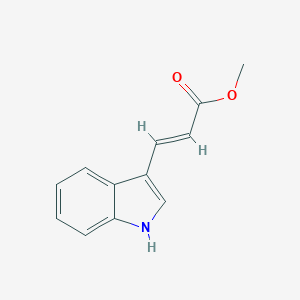

(E)-Methyl 3-(1H-indol-3-yl)acrylate

Übersicht

Beschreibung

(E)-Methyl 3-(1H-indol-3-yl)acrylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules, including neurotransmitters, hormones, and alkaloids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(1H-indol-3-yl)acrylate typically involves the reaction of indole with methyl acrylate under specific conditions. One common method is the palladium-catalyzed Larock indole synthesis, which involves the use of a palladium catalyst to facilitate the formation of the indole ring . Another method involves the use of a one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at the C2 or C5 positions due to its electron-rich nature. Common reactions include:

Cycloaddition Reactions

The α,β-unsaturated ester participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene) to form six-membered cyclohexene derivatives.

Key Features :

- Regioselectivity: Favors endo transition state.

- Solvent: Toluene or DCM

- Temperature: 100–120°C

- Yield: 60–85%.

Cross-Coupling Reactions

The indole ring facilitates palladium-catalyzed cross-coupling with aryl halides or terminal olefins :

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| Aryl Iodides | Pd(OAc)₂, PPh₃, K₂CO₃ | 7-Arylindole acrylate | 82–90% |

| Terminal Olefins | PdCl₂, DMF, 120°C | 3-(Indol-7-yl)acrylate derivatives | 75–88% |

Catalytic Functionalization

Scandium(III) triflate catalyzes Michael additions with nucleophiles (e.g., indole derivatives) :

Example :

- Reactant : Indole

- Catalyst : Sc(OTf)₃ (5 mol%)

- Solvent : Butyl acetate

- Temperature : 80°C

- Product : Bis(indolyl)acrylate

- Yield : 87–91% .

(a) Hydrogenation

The acrylate double bond undergoes catalytic hydrogenation to yield saturated esters:

- Catalyst: Pd/C or Raney Ni

- Solvent: MeOH/EtOAc

- Pressure: 1–3 atm H₂

- Product: 3-(1H-Indol-3-yl)propanoate.

(b) Oxidation

The indole ring oxidizes to oxindole under strong oxidizing conditions:

- Reagent: KMnO₄/H₂O, 100°C

- Product: 3-(Oxindol-3-yl)acrylate.

Comparative Analysis of Reaction Conditions

| Reaction Type | Optimal Catalyst | Solvent | Temperature (°C) | Yield Range |

|---|---|---|---|---|

| Knoevenagel | Piperidine | Ethanol | 80 | 70–96% |

| Diels-Alder | None | Toluene | 100–120 | 60–85% |

| Cross-Coupling | Pd(OAc)₂/PPh₃ | DMF | 120 | 75–90% |

| Michael Addition | Sc(OTf)₃ | Butyl acetate | 80 | 87–91% |

Mechanistic Insights

- Knoevenagel Condensation : Proceeds via deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde and subsequent dehydration .

- Electrophilic Substitution : Directed by the indole’s π-electron density, favoring C5 substitution due to steric hindrance at C2 .

- Sc(OTf)₃ Catalysis : Lewis acid activation of the acrylate’s carbonyl group enhances electrophilicity for nucleophilic attack .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that (E)-Methyl 3-(1H-indol-3-yl)acrylate exhibits significant potential as an anticancer agent. Indole derivatives are known for their wide range of biological activities, including:

- Inhibition of MCT1 Transporter : Studies have shown that derivatives can inhibit the monocarboxylate transporter MCT1 in cancer cells, enhancing cell viability under certain conditions . The half-maximal growth inhibition (GI50) values for various derivatives indicate strong anticancer properties, with some compounds achieving IC50 values in the nanomolar range .

Anti-inflammatory and Analgesic Properties

Indole derivatives, including this compound, have been explored as precursors for anti-inflammatory and analgesic agents. Research has demonstrated that these compounds can modulate inflammatory pathways and provide relief from pain .

Material Science Applications

The unique structural features of this compound make it suitable for applications in material science:

- Polymer Chemistry : Its acrylate functionality allows it to be used as a monomer in polymer synthesis, potentially leading to materials with specific mechanical and thermal properties.

Case Studies

Several studies have documented the applications of this compound:

- Anticancer Mechanisms : A study demonstrated that this compound sensitizes cancer cells to chemotherapeutic agents by inhibiting MCT1-mediated transport, leading to increased susceptibility to cell death .

- Synthesis of Derivatives : Research has explored the synthesis of various α-indolylacrylates using this compound as a starting material, resulting in compounds with enhanced biological activity against cancer cells .

Wirkmechanismus

The mechanism of action of (E)-Methyl 3-(1H-indol-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (E)-Methyl 3-(1H-indol-3-yl)acrylate include other indole derivatives such as:

- Ethyl (2E)-2-cyano-3-(1H-indolyl-3-yl)acrylate

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives .

Uniqueness

What sets this compound apart is its specific structural configuration and the presence of the methyl acrylate group, which can influence its reactivity and biological activity. This unique structure allows it to participate in specific chemical reactions and interact with particular biological targets, making it a valuable compound in scientific research .

Biologische Aktivität

(E)-Methyl 3-(1H-indol-3-yl)acrylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential applications based on various research findings.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of a methyl ester group and an acrylate moiety. Its structure allows it to participate in various biochemical interactions, making it a valuable building block in organic synthesis.

Target Interactions

The compound exhibits interactions with several biological targets, particularly in plant systems where it influences growth and development. It has been shown to be more potent than indole-3-acetic acid (IAA) in inhibiting hypocotyl elongation in Arabidopsis thaliana, indicating its role as a plant growth regulator .

Biochemical Pathways

Research indicates that this compound is involved in metabolic pathways related to auxin signaling. It acts similarly to IAA, influencing cellular processes through its interaction with auxin transport proteins such as AUX1, thereby affecting plant morphology and growth patterns .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance, a study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and lung (H460) cancer cells. The half-maximal inhibitory concentration (IC50) values for these compounds were found to be within submicromolar ranges, suggesting potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that indole derivatives can inhibit the growth of pathogenic bacteria and fungi. Specifically, it has been reported that certain indole derivatives exhibit antifungal activity against Fusarium oxysporum, with inhibition percentages reaching up to 80% at specific concentrations .

Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

methyl (E)-3-(1H-indol-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)7-6-9-8-13-11-5-3-2-4-10(9)11/h2-8,13H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVXFZPEUCTHQO-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347498 | |

| Record name | Methyl (2E)-3-(1H-indol-3-yl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19626-92-7 | |

| Record name | Methyl (2E)-3-(1H-indol-3-yl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.